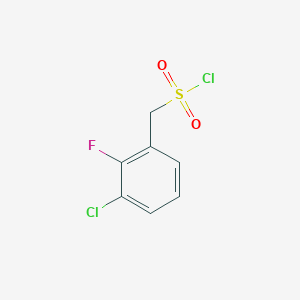

(3-Chloro-2-fluorophenyl)methanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

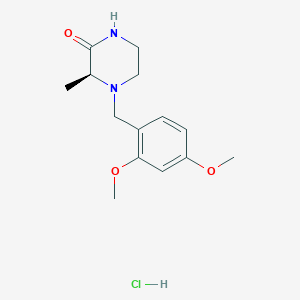

The compound "(3-Chloro-2-fluorophenyl)methanesulfonyl chloride" is a derivative of methanesulfonyl chloride, which is a key intermediate in organic synthesis. Methanesulfonyl chloride itself is a reagent that can be prepared from dimethyl sulfoxide (DMSO) through chlorination processes . The presence of both chloro and fluoro substituents on the phenyl ring of the compound suggests that it may have unique reactivity and physical properties that could be exploited in various chemical syntheses.

Synthesis Analysis

The synthesis of related sulfonyl compounds has been reported in the literature. For instance, 2-haloethyl (methylsulfonyl)methanesulfonates have been prepared using sulfene intermediates . Additionally, a new synthetic protocol has been developed for the preparation of α-fluoro(disulfonyl)methane and its chloro analogues, which involves a C–S bond-forming strategy that is both efficient and selective . This suggests that similar strategies could potentially be applied to synthesize "(3-Chloro-2-fluorophenyl)methanesulfonyl chloride" with high efficiency.

Molecular Structure Analysis

Structural and spectroscopic studies of related compounds, such as 4-nitrophenyl[bis(ethylsulfonyl)]methane, have shown that these molecules can form complexes with bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), leading to ion pairs with distinct N–H⋯O hydrogen bonds . These findings provide insight into the potential molecular interactions and structure of "(3-Chloro-2-fluorophenyl)methanesulfonyl chloride," which may also form similar hydrogen-bonded structures in the presence of suitable bases.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl compounds is well-documented. For example, fluorobis(phenylsulfonyl)methane (FBSM) has been used in highly regio- and enantioselective allylic alkylation reactions catalyzed by iridium complexes, yielding enantiopure fluorobis(phenylsulfonyl)methylated compounds . This indicates that "(3-Chloro-2-fluorophenyl)methanesulfonyl chloride" could also participate in similar allylic alkylation reactions, potentially leading to valuable chiral molecules.

Physical and Chemical Properties Analysis

While specific data on "(3-Chloro-2-fluorophenyl)methanesulfonyl chloride" is not provided, the physical and chemical properties of sulfonyl chlorides, in general, can be inferred from related compounds. Methanesulfonyl chloride is known to be a reactive sulfonylating agent, and its derivatives are likely to share similar properties such as reactivity towards nucleophiles and the ability to form sulfonates . The presence of fluorine and chlorine substituents would also affect the compound's polarity, boiling point, and stability, potentially enhancing its reactivity in certain chemical environments.

科学的研究の応用

Synthesis of Chloro- and Fluoro-Containing Compounds : A study by Ando et al. (2005) detailed the synthesis of 2-chloro-1,1-difluoroallyl methanesulfonates through a novel rearrangement, leading to the formation of 1-alkyl- or 1-aryl-2-chloro-3-fluoropenta-1,3-dienes, demonstrating its use in complex organic syntheses (Ando et al., 2005).

Inhibition Studies in Biochemistry : Research by Greenspan and Wilson (1970) explored the effect of fluoride on reactions involving methanesulfonates with acetylcholinesterase, showing the potential of methanesulfonyl derivatives in biochemical studies (Greenspan & Wilson, 1970).

Ultraviolet Spectroscopy : White (1969) reported on the ultraviolet absorption spectrum of methanesulphenyl chloride, indicating its utility in spectroscopic analysis and its role in chemical kinetics studies (White, 1969).

Preparation Techniques in Pharmaceutical Chemistry : Hanai and Okuda (1977) described a method for preparing methanesulfonyl chloride-d3, highlighting its importance in the pharmaceutical industry for the synthesis of isotopically labeled compounds (Hanai & Okuda, 1977).

Reaction Mechanisms and Kinetics : Kitz and Wilson (1963) investigated the acceleration of the reaction rate of methanesulfonyl fluoride with acetylcholinesterase, providing insights into enzymatic reaction mechanisms and kinetics (Kitz & Wilson, 1963).

特性

IUPAC Name |

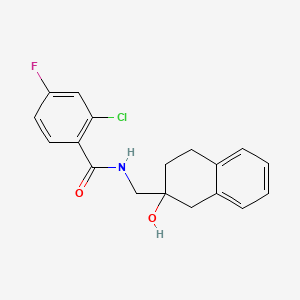

(3-chloro-2-fluorophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO2S/c8-6-3-1-2-5(7(6)10)4-13(9,11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQSNKNXNNTYNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-2-fluorophenyl)methanesulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide](/img/structure/B2499782.png)

![1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2499786.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2499789.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2499793.png)

![(7-chloro-1-methyl-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2499796.png)

![1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B2499797.png)